Cas no 30045-16-0 (Dehydrocorydaline)

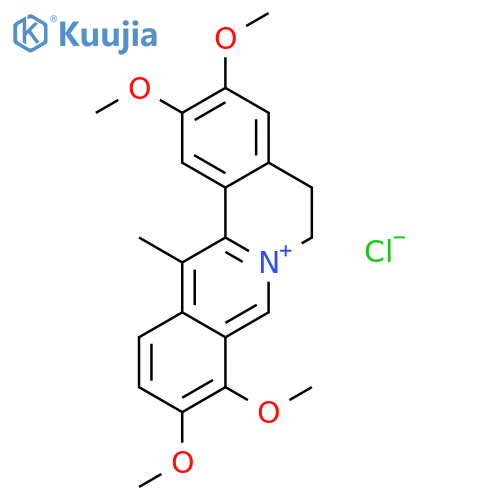

Dehydrocorydaline structure

商品名:Dehydrocorydaline

Dehydrocorydaline 化学的及び物理的性質

名前と識別子

-

- Dehydrocorydaline

- Dibenzo[a,g]quinolizinium,5,6-dihydro-2,3,9,10-tetramethoxy-13-methyl-

- Dehydrocorydalin

- 13-Methyl-2,3,9,10-tetramethoxy-5,6-dihydrodibenzo[a,g]quinolizinium

- 13-methylpalmatine

- 2,3,9,10-Tetramethoxy-13-methyl-5,6-dihydro-isochino[3,2-a]isochinolinylium

- 2,3,9,10-tetramethoxy-13-methyl-5,6-dihydro-isoquino[3,2-a]isoquinolinylium

- 5,6-Dihydro-2,3,9,10-tetramethoxy-13-methyldibenzo[a,g]quinolizinium

- dehydeocorydaline

- dehydrocorydalmine

- C22H24NO4

- s9431

- 9323AF

- 8095AH

- NS00094100

- SCHEMBL14513602

- 2,3,9,10-tetramethoxy-13-methyl-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium

- BDBM50594956

- CHEBI:81342

- Dibenzo(a,g)quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-13-methyl-

- Q27155279

- 5-21-06-00206 (Beilstein Handbook Reference)

- AC-34813

- CHEMBL1917176

- BERBINIUM, 7,8,13,13a-TETRADEHYDRO-2,3,9,10-TETRAMETHOXY-13-METHYL-

- Q-100383

- 30045-16-0

- EX-A6791

- DTXSID30904183

- 2,3,9,10-Tetramethoxy-13-methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium

- CCG-268242

- HY-N0674

- BRN 1556798

- AKOS030526131

- FT-0624497

- C17790

- A924184

- 7,8,13,13a-Tetradehydro-2,3,9,10-tetramethoxy-13-methylberbinium

- BRD-K67186445-001-02-1

- Dibenzo(a,g)quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-13-methyl-(9CI)

- 2,3,9,10-tetramethoxy-13-methyl-5,6-dihydroisoquinolino(2,1-b)isoquinolin-7-ium

- DA-72635

- BRD-K67186445-001-01-3

- DTXCID101332437

-

- MDL: MFCD00887635

- インチ: 1S/C22H24NO4/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23/h6-7,10-12H,8-9H2,1-5H3/q+1

- InChIKey: RFKQJTRWODZPHF-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])[H])C1=C(C([H])=C([H])C2C1=C([H])[N+]1C([H])([H])C([H])([H])C3=C([H])C(=C(C([H])=C3C=1C=2C([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H]

- BRN: 1556798

計算された属性

- せいみつぶんしりょう: 366.170533g/mol

- ひょうめんでんか: 1

- XLogP3: 4.1

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 回転可能化学結合数: 4

- どういたいしつりょう: 366.170533g/mol

- 単一同位体質量: 366.170533g/mol

- 水素結合トポロジー分子極性表面積: 40.8Ų

- 重原子数: 27

- 複雑さ: 503

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ぶんしりょう: 366.4

じっけんとくせい

- 色と性状: Yellow powder

- ゆうかいてん: 170-173 ºC

- ふってん: °Cat760mmHg

- フラッシュポイント: °C

- PSA: 40.80000

- LogP: 3.69320

Dehydrocorydaline セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Dehydrocorydaline 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Dehydrocorydaline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chengdu Biopurify Phytochemicals Ltd | BP0460-100mg |

Dehydrocorydalin |

30045-16-0 | 98% | 100mg |

$350 | 2023-09-19 | |

| Chengdu Biopurify Phytochemicals Ltd | BP0460-20mg |

Dehydrocorydalin |

30045-16-0 | 98% | 20mg |

$120 | 2023-09-20 | |

| LKT Labs | D1631-1 mg |

Dehydrocorydaline |

30045-16-0 | ≥95% | 1mg |

$115.80 | 2023-07-11 | |

| Chengdu Biopurify Phytochemicals Ltd | BP0460-100mg |

Dehydrocorydalin |

30045-16-0 | 98% | 100mg |

$350 | 2023-09-20 | |

| Chengdu Biopurify Phytochemicals Ltd | BP0460-20mg |

Dehydrocorydalin |

30045-16-0 | 98% | 20mg |

$120 | 2023-09-19 | |

| MedChemExpress | HY-N0674-10mg |

Dehydrocorydaline |

30045-16-0 | 99.77% | 10mg |

¥2000 | 2024-05-25 | |

| TargetMol Chemicals | T5S2358-1 mg |

Dehydrocorydaline |

30045-16-0 | 98.36% | 1mg |

¥ 521 | 2023-07-11 | |

| MedChemExpress | HY-N0674-5mg |

Dehydrocorydaline |

30045-16-0 | 99.77% | 5mg |

¥1400 | 2024-05-25 | |

| DC Chemicals | DCT-033-20mg |

Dehydrocorydaline |

30045-16-0 | >98%, Standard References Grade | 20mg |

$280.0 | 2023-09-15 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB35317-1g |

Dehydrocorydaline |

30045-16-0 | 97% | 1g |

¥10790 | 2023-09-15 |

Dehydrocorydaline 関連文献

-

1. Zeolite based solid-phase extraction coupled with UPLC-Q-TOF-MS for rapid analysis of acetylcholinesterase binders from crude extract of Corydalis yanhusuoYi Tao,Yanhui Jiang,Weidong Li,Baochang Cai RSC Adv. 2016 6 98476

-

2. XIV.—Corydaline. Part VII. The constitution of corydalineJames J. Dobbie,Alexander Lauder J. Chem. Soc. Trans. 1902 81 145

-

3. Proceedings of the Chemical Society, Vol. 17, No. 244

-

Zsombor Miskolczy,Mónika Megyesi,Orsolya Toke,László Biczók Phys. Chem. Chem. Phys. 2019 21 4912

-

Chunju Li,Jian Li,Xueshun Jia Org. Biomol. Chem. 2009 7 2699

推奨される供給者

Amadis Chemical Company Limited

(CAS:30045-16-0)Dehydrocorydaline

清らかである:99%/99%/99%

はかる:50mg/100mg/250mg

価格 ($):237.0/401.0/761.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:30045-16-0)脱氢紫堇碱

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ